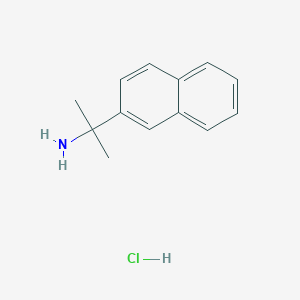

(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

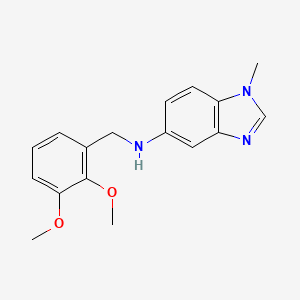

“(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one” is a chemical compound with the molecular formula C10H12O3 . It is a natural product found in Pleurotus pulmonarius . The molecular weight of this compound is 180.20 g/mol .

Molecular Structure Analysis

The molecular structure of “(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one” can be represented by the InChI string: InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,11H,1-2H3 . This compound has one undefined atom stereocenter .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one” include a molecular weight of 180.20 g/mol, a computed XLogP3-AA of 1.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 180.078644241 g/mol . The topological polar surface area is 46.5 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

- The condensation reaction between 1,3-bis{[(4-methoxyphenyl)methyl]amino}propan-2-ol and 2-hydroxybenzaldehyde in methanol led to a compound exhibiting disorder in the crystal structure and forming infinite chains through C—H⋯O and O—H⋯π interactions (Rivera et al., 2022).

- A study on the synthesis and antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones revealed their lower biological activity compared to certain beta blockers, emphasizing their intermediate role in producing biologically active compounds (Čižmáriková et al., 2020).

Antimicrobial and Antioxidant Properties

- Novel compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone showed antimicrobial activity, underlining the potential of such derivatives in medical applications (Nagamani et al., 2018).

Environmental and Biological Metabolism

- The hyper lignin-degrading fungus Phanerochaete sordida YK-624 metabolizes bisphenol A to less toxic methylated metabolites under non-ligninolytic conditions, demonstrating a potential pathway for environmental detoxification (Wang et al., 2013).

Catalysts and Chemical Reactions

- The asymmetric hydrogenation of alpha-hydroxy aromatic ketones, including 1-hydroxy-2-propanone, catalyzed by a specific complex, results in high enantioselectivity, indicating the importance of such catalysts in producing optically active compounds (Ohkuma et al., 2007).

Potential Anticancer Activity

- A study on the wood of Millettia leucantha led to the isolation of a new phenolic compound with strong cytotoxicity against tumor cell lines, suggesting its potential in anticancer research (Rayanil et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, 1-Propanone, 1-(4-methoxyphenyl)-, indicates that it is a combustible liquid that can cause skin and eye irritation. It may also cause respiratory irritation and is harmful if swallowed or inhaled . It is recommended to use this compound only in a well-ventilated area and to avoid contact with skin and eyes . In case of contact, wash thoroughly with soap and water .

properties

IUPAC Name |

(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTROJNGJJKJMDO-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C1=CC=C(C=C1)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile](/img/structure/B2587790.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587791.png)

![N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2587796.png)

![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2587797.png)

![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2587804.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2587808.png)